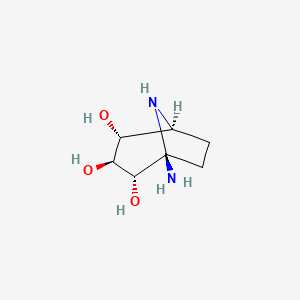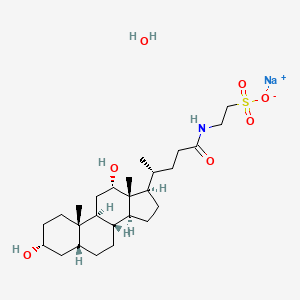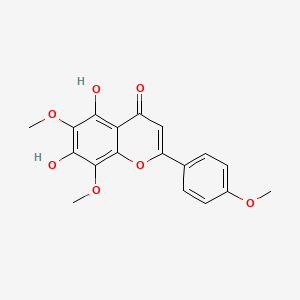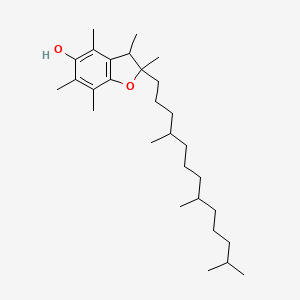
Calystegine N1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calystegine N1 is a polyhydroxylated nortropane alkaloid . It is a highly potent inhibitor and plays a pivotal role in the research of various ailments including cancer, viral infections, and neurodegenerative afflictions .
Molecular Structure Analysis
The molecular formula of Calystegine N1 is C7H14N2O3 . It has a molecular weight of 174.20 g/mol . The structure includes a total of 27 bonds, with 13 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 primary amine (aliphatic), 1 secondary amine (aliphatic), 3 hydroxyl groups, 3 secondary alcohols, and 1 Pyrrolidine .Physical And Chemical Properties Analysis
Calystegine N1 has a molecular weight of 174.20 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 5 . It has a Rotatable Bond Count of 0 . Its Exact Mass is 174.10044231 g/mol . Its Topological Polar Surface Area is 98.7 Ų . It has a Heavy Atom Count of 12 . Its Formal Charge is 0 . Its Complexity is 201 .Applications De Recherche Scientifique
Glycosidase Inhibition and Allelopathic Activities
Calystegines, including Calystegine N1, are known for their glycosidase inhibitory properties. They have been studied for their potential in nutritional relationships and allelopathic activities in plants (Goldmann et al., 1996).
Role in Classical Tropane Alkaloid Pathway
Calystegines are believed to derive from the classical tropane alkaloid pathway, which is significant in certain plant species like Solanum tuberosum (Keiner et al., 2002).
Impact on Carbohydrate Metabolism
There's evidence that calystegines' accumulation in plants like potatoes can be influenced by genetic modifications in carbohydrate metabolism, suggesting a link between calystegines and plant carbohydrate pathways (Richter et al., 2007).
Inhibition of Human Intestinal α-Glucosidases
Calystegine N1, along with other calystegines, has been examined for its potential to inhibit enzymes like maltase and sucrase, which are important in human carbohydrate digestion. This suggests potential therapeutic applications, particularly in the context of diabetes (Jocković et al., 2013).
Biological Activities and Structural Analysis
Research has focused on understanding the structure-function relationships of calystegines, including their potential biological activities in various contexts (Dräger et al., 2004).
Potential in Therapeutics
Due to their glycosidase inhibitory properties, calystegines are considered for potential therapeutic applications in various diseases, including cancer and diabetes (Aguilar et al., 2008).
Mécanisme D'action
Orientations Futures
More data in relevant experimental models would be necessary to characterize the toxic profile of this group of substances . The application of Calystegine N1 could potentially improve the metabolic activity of human ASCs cells cultured in a hyperglycaemic milieu through essentially the reduction of oxidative and ER stress and inflammation .
Propriétés
IUPAC Name |
(1R,2S,3S,4R,5S)-1-amino-8-azabicyclo[3.2.1]octane-2,3,4-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c8-7-2-1-3(9-7)4(10)5(11)6(7)12/h3-6,9-12H,1-2,8H2/t3-,4+,5-,6+,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZOEWOSIUJWIO-PJEQPVAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C(C(C(C1N2)O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2([C@@H]([C@H]([C@@H]([C@H]1N2)O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azabicyclo(3.2.1)octane-2,3,4-triol, 1-amino-, (1R,2S,3S,4R,5S)-rel- | |
CAS RN |
177794-03-5 |
Source


|
| Record name | Calystegine N1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177794035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[3,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B600187.png)





![(6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione](/img/structure/B600195.png)
